molecular formula C₇H₇D₉ClNO₂ B1147380 gamma-Butyrobetaine-d9 Hydrochloride CAS No. 85806-17-3

gamma-Butyrobetaine-d9 Hydrochloride

Cat. No. B1147380
CAS RN: 85806-17-3
M. Wt: 190.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Butyrobetaine-d9 Hydrochloride is a biochemical used in proteomics research . It is a stable isotope labelled compound . The CAS Number is 85806-17-3 .


Synthesis Analysis

Gamma-Butyrobetaine hydrochloride (GBB) is synthesized from lysine and methionine through an enzymatic pathway that starts with the conversion of lysine to homocysteine . GBB is then converted to gamma-butyrobetaine by methylating the hydroxyl group on its terminal carbon .


Molecular Structure Analysis

The molecular formula of Gamma-Butyrobetaine-d9 Hydrochloride is C7 2H9 H7 N O2 . Cl . The molecular weight is 190.72 .

Scientific Research Applications

Gastric Cancer Research

Gamma-Butyrobetaine (GBB) has been associated with gastric cancer (GC). A study found that higher blood levels of L-carnitine, GBB, and trimethylamine N-oxide (TMAO) were associated with GC in males . This suggests that GBB could be used as a potential biomarker for GC, particularly in males .

Metabolite Research

GBB is a metabolite of L-carnitine and is involved in its synthesis and metabolism . Therefore, it can be used in research to understand the metabolic pathways of L-carnitine and its role in various physiological processes.

Microbial Acyl-CoA Synthetases Research

The primary structure of the enzyme gamma-butyrobetainyl CoA synthetase shares 70–95% identity with those of ATP-dependent microbial acyl-CoA synthetases of the Rhizobiaceae family . This enzyme is key in the metabolism of GBB, and thus, GBB can be used in research to understand the function and structure of this enzyme .

Proteomics Research

Gamma-Butyrobetaine-d9 Hydrochloride is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and GBB can be used to study protein structure and function.

Dietary Supplement Research

GBB is used as a dietary supplement because it is metabolized to L-carnitine . L-carnitine plays an important role in fatty acid metabolism, transporting activated fatty acids from the cytosol into the mitochondrial matrix for beta-oxidation . Therefore, GBB can be used in research to understand the effects of dietary supplements on human health.

Cardiovascular Disease Research

GBB is a precursor to TMAO, a compound that has been linked to atherosclerosis and heart disease . Therefore, GBB can be used in cardiovascular disease research to understand the role of TMAO and its precursors in the development of these diseases.

Safety and Hazards

Gamma-Butyrobetaine-d9 Hydrochloride is a controlled product . It may require documentation to meet relevant regulations .

Mechanism of Action

Target of Action

The primary target of gamma-Butyrobetaine-d9 Hydrochloride is the enzyme Gamma-butyrobetaine dioxygenase . This enzyme, also known as BBOX, GBBH, or γ-butyrobetaine hydroxylase, is encoded by the BBOX1 gene in humans . It plays a crucial role in the biosynthesis of L-carnitine .

Mode of Action

Gamma-butyrobetaine-d9 Hydrochloride interacts with its target, Gamma-butyrobetaine dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .

Biochemical Pathways

Gamma-Butyrobetaine-d9 Hydrochloride is involved in the L-carnitine biosynthesis pathway . This pathway involves the conversion of L-carnitine into gamma-butyrobetaine by the widely distributed cai operon in Enterobacteriaceae . This is followed by the degradation of gamma-butyrobetaine into trimethylamine by the relatively rare gamma-butyrobetaine utilization (gbu) gene cluster .

Pharmacokinetics

As a biochemical for proteomics research , it’s likely that its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual.

Result of Action

The action of Gamma-Butyrobetaine-d9 Hydrochloride results in the production of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . This process is crucial for energy production in cells.

Action Environment

The action of Gamma-Butyrobetaine-d9 Hydrochloride can be influenced by various environmental factors. For instance, the anaerobic environment in the gut can affect the metabolism of gamma-butyrobetaine into trimethylamine . Additionally, the presence of other microbes and their metabolic activities can also influence the action of Gamma-Butyrobetaine-d9 Hydrochloride .

properties

IUPAC Name

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKTORAJTTYIW-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Butyrobetaine-d9 Hydrochloride

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